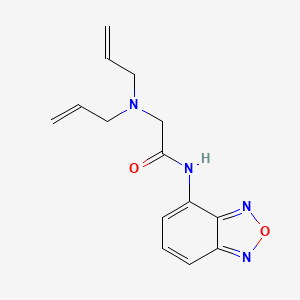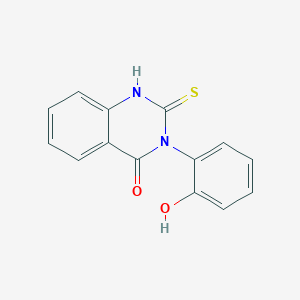methanone](/img/structure/B10963347.png)
[4-(2,4-Dichlorobenzyl)piperazin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic compound with a complex structure that includes a piperazine ring, a dichlorobenzyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the isoxazole moiety.
Reduction: Reduction reactions may target the dichlorobenzyl group or the isoxazole ring.
Substitution: Substitution reactions are common, especially involving the chlorine atoms on the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4-(3,4-DICHLOROBENZYL)-2-PIPERAZINONE
- 4-(3-CHLOROBENZYL)-2-PIPERAZINONE
- 3,5-BIS(3,4-DICHLOROBENZYLIDENE)-1-METHYL-4-PIPERIDINONE
Uniqueness: Compared to similar compounds, 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19Cl2N3O2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-11-16(12(2)24-20-11)17(23)22-7-5-21(6-8-22)10-13-3-4-14(18)9-15(13)19/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
UTUUAFRQMRNAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10963276.png)

![N-(cyanomethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963281.png)
![4-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10963293.png)
![6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963299.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide](/img/structure/B10963302.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-prop-2-en-1-ylthiourea](/img/structure/B10963308.png)
![5-(furan-2-yl)-N-(prop-2-en-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963309.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10963312.png)
![2-hydrazinyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-oxoacetamide](/img/structure/B10963314.png)

![2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963325.png)

![2-{5-[(4-Fluorophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963331.png)
